molecular formula C6H12N4S B13612153 1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine

1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine

Cat. No.: B13612153
M. Wt: 172.25 g/mol
InChI Key: IFBUYSFIRUIFEH-UHFFFAOYSA-N
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Description

1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine is a heterocyclic compound that contains a thiazole ring substituted with a hydrazine group at the 2-position and a dimethylmethanamine group at the 5-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine typically involves the formation of the thiazole ring followed by the introduction of the hydrazine and dimethylmethanamine groups. One common synthetic route starts with the reaction of a substituted thiourea with α-haloketones to form the thiazole ring. The hydrazine group can then be introduced through nucleophilic substitution reactions, and the dimethylmethanamine group can be added via reductive amination .

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The thiazole ring can also interact with biological receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine include other thiazole derivatives with different substituents. For example:

    2-(2-Hydrazinyl)thiazole: Lacks the dimethylmethanamine group and has different biological activities.

    5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole: Contains a triazole ring and has been studied for its antimycobacterial activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H12N4S

Molecular Weight

172.25 g/mol

IUPAC Name

1-(2-hydrazinyl-1,3-thiazol-5-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C6H12N4S/c1-10(2)4-5-3-8-6(9-7)11-5/h3H,4,7H2,1-2H3,(H,8,9)

InChI Key

IFBUYSFIRUIFEH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CN=C(S1)NN

Origin of Product

United States

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